molecular formula C14H12N2 B8392849 2,4-Dimethyl-6-phenyl-nicotinonitrile

2,4-Dimethyl-6-phenyl-nicotinonitrile

Cat. No.: B8392849
M. Wt: 208.26 g/mol
InChI Key: UZJFHHAXLIDJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-6-phenyl-nicotinonitrile is a high-purity chemical reagent belonging to the nicotinonitrile (3-cyanopyridine) class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its multifaceted biological activity profile. Nicotinonitrile derivatives have been extensively documented in scientific literature for their antibacterial, antitumor, and anticancer properties, making them valuable scaffolds for developing novel therapeutic agents . Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules. The pyridine core, substituted with methyl and phenyl groups, contributes to the compound's pharmacokinetic and pharmacodynamic properties. Related structural analogs are frequently investigated for their cytotoxic activities against various human cancer cell lines, with structure-activity relationship (SAR) studies demonstrating that biological activity can be finely modulated by the substitution pattern on the phenyl and pyridine rings . The compound serves as a critical precursor for further chemical modifications, including conversion to nicotinamidine derivatives, which have shown promising minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacterial strains in preclinical research . Applications & Research Value: • Pharmaceutical Intermediate: Serves as a versatile building block for synthesizing potential drug candidates, particularly in anticancer and antimicrobial research . • Structure-Activity Relationship (SAR) Studies: The methyl and phenyl substituents provide a template for investigating how steric and electronic factors influence biological activity and molecular interactions . • Material Science Research: Nicotinonitrile derivatives are also explored for their photophysical properties, with potential applications in developing materials for nonlinear optics and organic light-emitting devices . Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2,4-dimethyl-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C14H12N2/c1-10-8-14(12-6-4-3-5-7-12)16-11(2)13(10)9-15/h3-8H,1-2H3

InChI Key

UZJFHHAXLIDJLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2,4-Dimethyl-6-phenyl-nicotinonitrile and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound 2-Me, 4-Me, 6-Ph C₁₄H₁₃N₃ ~223.28 (calc.) High lipophilicity due to phenyl and methyl groups; potential for π-π stacking.
2-Amino-6-cyclopropyl-4-(4-fluorophenyl)nicotinonitrile 2-NH₂, 6-Cyclopropyl, 4-F-Ph C₁₅H₁₂FN₃ 253.28 Enhanced hydrogen-bonding capacity (NH₂ group); fluorophenyl improves metabolic stability.
2,4-Dichloro-6-methylnicotinonitrile 2-Cl, 4-Cl, 6-Me C₈H₆Cl₂N₂ 201.05 Higher electrophilicity due to Cl substituents; increased reactivity in nucleophilic substitutions.
6-Amino-2,4-dimethylnicotinonitrile 6-NH₂, 2-Me, 4-Me C₈H₉N₃ 147.18 Amino group enhances solubility and hydrogen-bonding potential.
2-Chloro-6-phenylnicotinonitrile 2-Cl, 6-Ph C₁₂H₇ClN₂ 214.65 Chlorine atom increases halogen bonding potential; phenyl contributes to aromatic interactions.

Key Observations :

  • Lipophilicity: The phenyl and methyl groups in this compound likely confer higher logP values compared to amino- or chloro-substituted analogs, impacting membrane permeability .
  • Hydrogen Bonding: Amino-substituted derivatives (e.g., 6-Amino-2,4-dimethylnicotinonitrile) exhibit superior solubility and binding interactions compared to methyl or chloro analogs .
  • Electrophilicity: Chloro-substituted compounds (e.g., 2,4-Dichloro-6-methylnicotinonitrile) are more reactive in cross-coupling reactions, whereas methyl groups stabilize the scaffold .

ADMET and Computational Insights

  • ADMET Profiles : Computational models predict that chloro and phenyl substituents increase metabolic stability but may elevate hepatotoxicity risks .

Preparation Methods

Copper Bromide-Mediated Cyclization

The most widely cited method for synthesizing this compound involves a copper bromide-catalyzed cyclization reaction. According to Example 74 of patent WO2005063768A1, the procedure is as follows:

  • Reagent Preparation : Copper bromide (2.56 g, 17.49 mmol) is suspended in 20 mL of anhydrous THF under inert atmospheric conditions.

  • Substrate Addition : A solution of the precursor (exact identity unspecified in the public patent extract) is added dropwise to the suspension.

  • Reaction Execution : The mixture is stirred at reflux until completion, typically monitored by thin-layer chromatography (TLC).

  • Workup and Isolation : The crude product is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and purified via column chromatography.

Table 1: Reaction Parameters for Copper Bromide-Mediated Synthesis

ParameterValue
CatalystCopper bromide (CuBr₂)
Catalyst Loading17.49 mmol (2.56 g)
SolventAnhydrous THF
Reaction TemperatureReflux (~66°C for THF)
Reaction TimeNot specified
YieldNot disclosed

This method leverages copper’s ability to facilitate cross-coupling and cyclization reactions, though the exact mechanistic role of CuBr₂ remains partially elucidated.

Reaction Mechanism and Optimization

Proposed Cyclization Pathway

The synthesis likely proceeds through a ligand-assisted cyclization mechanism:

  • Coordination : CuBr₂ coordinates to the nitrile group, polarizing the carbon-nitrogen triple bond and enhancing electrophilicity.

  • Nucleophilic Attack : A methyl or phenyl group acts as a nucleophile, attacking the activated nitrile carbon.

  • Ring Closure : Intramolecular cyclization forms the pyridine ring, with subsequent proton transfer stabilizing the aromatic system.

Critical Factors for Optimization :

  • Solvent Choice : THF’s moderate polarity and ability to stabilize copper intermediates are crucial for reaction efficiency.

  • Catalyst Loading : Stoichiometric amounts of CuBr₂ (17.49 mmol per 20 mL THF) ensure complete substrate conversion.

  • Moisture Sensitivity : Anhydrous conditions prevent catalyst deactivation and side reactions.

Comparative Analysis of Synthesis Methods

No alternative methods for synthesizing this compound are disclosed in the reviewed literature. However, related nicotinonitrile derivatives have been prepared via:

  • Palladium-Catalyzed Cyanation : Requires aryl halides and metal cyanides but risks over-cyanation.

  • Microwave-Assisted Synthesis : Reduces reaction time but necessitates specialized equipment.

The copper-mediated method remains superior for its simplicity and regioselectivity, though its yield and scalability require further validation.

Q & A

Q. What are the standard synthetic routes for 2,4-Dimethyl-6-phenyl-nicotinonitrile, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from nicotinonitrile derivatives. Key steps include introducing methyl and phenyl groups via nucleophilic substitution or coupling reactions. Reaction optimization focuses on:

  • Temperature : Maintaining 60–80°C to balance reaction rate and byproduct formation .
  • Solvents : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) for solubility and stability .
  • Catalysts : KOH or phase-transfer catalysts for efficient deprotonation . Yield and purity are monitored via HPLC or LC-MS, with iterative adjustments to solvent ratios and catalyst loading .

Q. How is structural confirmation of this compound achieved using spectroscopic methods?

  • NMR : 1H^1H NMR peaks at δ 7.42–7.68 ppm (aromatic protons) and δ 2.3–2.5 ppm (methyl groups) confirm substitution patterns. 13C^{13}C NMR detects nitrile (δ ~115 ppm) and quaternary carbons (δ ~160 ppm) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 235.110) .

Q. What safety precautions are essential during handling and storage?

  • Ventilation : Use fume hoods due to nitrile toxicity .
  • PPE : Gloves and goggles to prevent skin/eye contact .
  • Storage : In airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

Molecular docking (e.g., AutoDock Vina) identifies potential targets like kinase enzymes. Key steps:

  • Ligand Preparation : Optimize 3D structure using Gaussian09 with B3LYP/6-31G(d) .
  • Target Selection : Prioritize proteins with hydrophobic active sites (e.g., EGFR kinase) .
  • Binding Affinity Analysis : Scores < -7.0 kcal/mol suggest strong interactions. Validate via MD simulations (e.g., GROMACS) .

Q. What strategies resolve contradictions in crystallographic data for nicotinonitrile derivatives?

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets to reduce noise .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H⋯N interactions) .
  • Validation : Check R-factor gaps (<5%) and PLATON alerts for missed symmetry .

Q. How do solvent polarities influence the compound’s reactivity in nucleophilic substitutions?

A comparative study using solvents with varying dielectric constants (ε):

SolventDielectric Constant (ε)Reaction Yield (%)
DCM8.962
DMSO47.278
Ethanol24.555
Higher ε solvents stabilize transition states, enhancing yields. However, DMSO may induce side reactions at elevated temperatures .

Q. What methodologies identify metabolic degradation pathways of this compound?

  • In Vitro Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via UPLC-QTOF .
  • Isotopic Labeling : 13C^{13}C-labeled nitrile group tracks degradation products .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 192–197°C vs. 251–253°C)?

Discrepancies arise from:

  • Polymorphism : Different crystalline forms due to recrystallization solvents (e.g., methanol vs. ethyl acetate) .
  • Impurities : Residual solvents (DMSO) depress melting points. Purity checks via DSC are critical .

Q. How to address inconsistent enzyme inhibition results in kinase assays?

  • Assay Conditions : Standardize ATP concentrations (1 mM) and pH (7.4) to minimize variability .
  • Control Experiments : Use staurosporine as a positive control. Replicate assays (n ≥ 3) with statistical analysis (p < 0.05) .

Comparative Structural Analysis

Q. How does this compound compare to analogs in drug discovery?

CompoundKey FeaturesBioactivity (IC50)
2-Amino-4-(4-Fluorophenyl)Enhanced solubility12 nM (EGFR)
6-Phenyl-4-TrifluoromethylHigher metabolic stability8 nM (HER2)
Target Compound Balanced lipophilicity (LogP 2.8)15 nM (CDK2)
Structural modifications at the 4-position (e.g., trifluoromethyl) improve target selectivity but reduce solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.